Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride

Catalog No.
S1930070
CAS No.
27807-62-1
M.F
C7H16Cl3NO
M. Wt
236.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(beta-chloroethyl)-beta-methoxyethylamine hydro...

CAS Number

27807-62-1

Product Name

Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride

IUPAC Name

N,N-bis(2-chloroethyl)-2-methoxyethanamine;hydrochloride

Molecular Formula

C7H16Cl3NO

Molecular Weight

236.6 g/mol

InChI

InChI=1S/C7H15Cl2NO.ClH/c1-11-7-6-10(4-2-8)5-3-9;/h2-7H2,1H3;1H

InChI Key

GQXKDGBUUPMWIY-UHFFFAOYSA-N

SMILES

COCCN(CCCl)CCCl.Cl

Canonical SMILES

COCCN(CCCl)CCCl.Cl

Application in Cancer Therapy

Specific Scientific Field: Medical Oncology

Application in Genetic Research

Specific Scientific Field: Genetics

Summary of the Application: This compound has been used to study the effects on haploid and diploid embryos of the parasitic wasp, Habrobracon .

Application in Hodgkin’s Disease and Leukemia Treatment

Specific Scientific Field: Hematology

Summary of the Application: “Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride” has been used for the treatment of Hodgkin’s disease, lymphosarcoma, leukemia, and certain allied and miscellaneous disorders .

Application in Neuroblastoma Cells

Specific Scientific Field: Neuro-Oncology

Summary of the Application: This compound has been used to study its effects on neuroblastoma cells .

Application in Microbiome Research

Specific Scientific Field: Microbiology

Summary of the Application: This compound has been used to study how the microbiome can induce carcinogenesis and modulate drug resistance in cancer therapy .

Application in Synthesis of Hybrid Molecules

Specific Scientific Field: Chemistry

Summary of the Application: This compound has been used in the synthesis of hybrid molecules of benzylguanidine and the alkylating group of melphalan .

Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride is a chemical compound characterized by its molecular formula C7H16Cl3NOC_7H_{16}Cl_3NO and a molecular weight of 236.57 g/mol. This compound is a derivative of bis(2-chloroethyl)amine, which is known for its cytotoxic properties and is often utilized in the synthesis of various pharmaceuticals, particularly in the context of cancer treatment. The compound appears as a white to beige crystalline powder and is soluble in water, making it suitable for various laboratory applications .

The primary reactions involving bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride include nucleophilic substitutions and hydrolysis. The presence of the chloroethyl groups allows for reactions with nucleophiles, leading to the formation of various derivatives. Additionally, this compound can undergo hydrolysis under acidic or basic conditions, releasing hydrochloric acid and yielding the corresponding amine .

Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride exhibits significant biological activity, primarily as a cytotoxic agent. It acts by interfering with DNA replication through alkylation, which is a mechanism shared with other nitrogen mustards. This property makes it relevant in cancer chemotherapy, where it has been studied for its potential efficacy against various tumor types .

The synthesis of bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride typically involves the reaction of beta-methoxyethylamine with chloroethyl chloride under controlled conditions. This process can be optimized by adjusting temperature and solvent conditions to maximize yield and purity. The reaction generally proceeds via nucleophilic substitution mechanisms, where the amine acts as a nucleophile attacking the electrophilic carbon in chloroethyl chloride .

This compound finds applications primarily in medicinal chemistry as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancerous cells. It is also used in research settings to explore its biological effects and potential therapeutic uses. Its cytotoxic properties make it a candidate for further exploration in drug development .

Studies on bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride have focused on its interactions with various biological molecules, particularly DNA and proteins involved in cell cycle regulation. The compound's ability to form covalent bonds with nucleophilic sites on DNA can lead to cross-linking, which inhibits replication and transcription processes. Such interactions are crucial for understanding its mechanism of action and potential side effects during therapeutic use .

Several compounds share structural similarities with bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride, particularly within the class of nitrogen mustards and alkylating agents. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bis(2-chloroethyl)amine hydrochlorideC4H10Cl3NC_4H_{10}Cl_3NKnown for its role as a cytotoxic metabolite of cyclophosphamide
N,N-Bis(2-chloroethyl)amineC4H10Cl2NC_4H_{10}Cl_2NA simpler structure lacking the methoxy group
Triethylene glycol bis(2-chloroethyl)amineC8H18Cl4NC_8H_{18}Cl_4NContains additional ethylene glycol units enhancing solubility
2-Methoxy-N,N-bis(2-chloroethyl)amineC7H16Cl3NOC_7H_{16}Cl_3NOSimilar structure but may exhibit different biological properties due to methoxy substitution

Uniqueness: The incorporation of the methoxy group in bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride distinguishes it from other nitrogen mustards, potentially enhancing its solubility and altering its interaction profile with biological targets.

Other CAS

27807-62-1

Dates

Last modified: 08-16-2023

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